![molecular formula C18H25FN2O2S B2608098 2-(4-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide CAS No. 2415520-34-0](/img/structure/B2608098.png)
2-(4-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide
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Overview
Description
2-(4-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thiomorpholine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the fluorophenyl intermediate:
Synthesis of the thiomorpholine ring: This can be achieved through the reaction of a suitable amine with sulfur-containing reagents under controlled conditions.
Formation of the oxane ring: This step involves the cyclization of a suitable precursor to form the oxane ring.
Coupling reactions: The final step involves coupling the fluorophenyl intermediate with the thiomorpholine and oxane intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)thiophene
- 1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
Uniqueness
2-(4-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2S/c19-16-3-1-15(2-4-16)13-17(22)20-14-18(5-9-23-10-6-18)21-7-11-24-12-8-21/h1-4H,5-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCSVZHGFPKKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=C(C=C2)F)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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